molecular formula C14H19NO3 B310878 Methyl2-[(2-ethylbutanoyl)amino]benzoate

Methyl2-[(2-ethylbutanoyl)amino]benzoate

Cat. No.: B310878
M. Wt: 249.3 g/mol
InChI Key: SNXFGVIWKFCBIB-UHFFFAOYSA-N
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Description

Methyl 2-[(2-ethylbutanoyl)amino]benzoate is a benzoate ester derivative featuring a 2-aminobenzoate backbone substituted with a 2-ethylbutanoyl group at the amino position. This structure combines the aromatic properties of the benzoate moiety with the steric and electronic effects of the branched aliphatic chain (2-ethylbutanoyl). Such modifications are often employed in medicinal and industrial chemistry to tune solubility, bioavailability, and target-binding affinity.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

IUPAC Name

methyl 2-(2-ethylbutanoylamino)benzoate

InChI

InChI=1S/C14H19NO3/c1-4-10(5-2)13(16)15-12-9-7-6-8-11(12)14(17)18-3/h6-10H,4-5H2,1-3H3,(H,15,16)

InChI Key

SNXFGVIWKFCBIB-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC=CC=C1C(=O)OC

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of Methyl 2-[(2-ethylbutanoyl)amino]benzoate and their distinguishing features:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Methyl 2-[(2-ethylbutanoyl)amino]benzoate 2-Ethylbutanoyl group at amino ~265.3 (estimated) Hypothesized use in drug intermediates -
Ethyl 2-[(2-cyanoacetyl)amino]benzoate 2-Cyanoacetyl group at amino 262.27 Pharmaceutical intermediate (e.g., kinase inhibitors)
Ethyl 2-methoxybenzoate Methoxy group at position 2 180.20 Flavoring agent; solvent in organic synthesis
Phenyl benzoate Phenyl ester group 198.22 High ligand-binding affinity (Ki = 19.75 µM)
Sodium benzoate Sodium salt of benzoic acid 144.11 Ammonia scavenger in hepatic encephalopathy

Comparative Analysis

Substituent Effects on Binding Affinity Phenyl benzoate exhibits strong binding to proteins like CcilCSP2 (Ki = 19.75 µM) due to hydrophobic interactions and hydrogen bonding with residues like Ile-86 . In contrast, sodium benzoate lacks such specificity but is effective in clinical applications due to its ionic solubility .

Synthetic Utility Ethyl 2-[(2-cyanoacetyl)amino]benzoate is used as a pharmaceutical intermediate, suggesting that the target compound’s branched acyl chain may similarly serve in synthesizing bioactive molecules . Nitration studies on methyl benzoate derivatives (e.g., ) indicate that electron-withdrawing groups (e.g., nitro) reduce reaction yields. The 2-ethylbutanoyl group, being electron-neutral, may allow milder reaction conditions for functionalization .

Biological and Industrial Applications Sodium benzoate is clinically validated for ammonia reduction but lacks the structural complexity of amino-acylated benzoates like the target compound, which may offer targeted therapeutic effects . Benzoate derivatives (e.g., vanillic acid) are model compounds in lignin biodegradation studies. The target compound’s aliphatic chain could influence its role in similar metabolic pathways .

Research Findings

  • Docking Studies: Phenyl benzoate’s hydrogen-bonding interaction with Ile-86 (CcilCSP2) suggests that the target compound’s 2-ethylbutanoyl group may occupy similar hydrophobic pockets, albeit with altered steric effects .
  • Solubility : The methyl ester group in the target compound likely enhances solubility in organic solvents relative to sodium salts (e.g., sodium benzoate), making it preferable for synthetic chemistry applications .

Notes on Contradictions and Limitations

  • Binding vs.
  • Synthetic Challenges : reports difficulties in spectroscopic validation (e.g., HNMR) for nitrated benzoate derivatives, suggesting similar analytical hurdles for the target compound .

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